An In-depth Technical Guide to (6-Aminopyridin-2-yl)methanol (CAS: 79651-64-2)
An In-depth Technical Guide to (6-Aminopyridin-2-yl)methanol (CAS: 79651-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Aminopyridin-2-yl)methanol, with CAS number 79651-64-2, is a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group on a pyridine scaffold, renders it a valuable intermediate for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of (6-Aminopyridin-2-yl)methanol. Furthermore, it delves into the biological significance of its derivatives, particularly as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a key player in sensory perception and skin homeostasis. Detailed experimental protocols and in-depth data analysis are presented to facilitate its application in research and development.
Chemical and Physical Properties
(6-Aminopyridin-2-yl)methanol is a pale brown solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 79651-64-2 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | [2] |
| Appearance | Pale brown powder | [1] |
| Melting Point | 85.0-95.0 °C | [1] |
| Purity | ≥97% (typical) | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | |
| IUPAC Name | (6-aminopyridin-2-yl)methanol | [1] |
| InChI Key | YGMPMXTWKROXPP-UHFFFAOYSA-N | [1] |
| SMILES | NC1=CC=CC(CO)=N1 | [1] |
Synthesis and Experimental Protocols
Experimental Workflow: Reduction of a Pyridine Carboxylic Acid Derivative
Caption: General workflow for the synthesis of (6-Aminopyridin-2-yl)methanol.
Hypothetical Experimental Protocol:
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Step 1: Reaction Setup A solution of methyl 6-aminopicolinate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.
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Step 2: Reduction A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents), in anhydrous THF is added dropwise to the cooled solution of the starting material with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Step 3: Quenching and Work-up Upon completion of the reaction, the mixture is cooled again to 0°C. The excess reducing agent is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting mixture is stirred until a granular precipitate is formed.
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Step 4: Extraction and Purification The solid is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Aminopyridin-2-yl)methanol.
Spectroscopic Data
Although specific spectra for (6-Aminopyridin-2-yl)methanol are not widely published, the expected spectral data based on its structure are tabulated below. This information is crucial for the characterization and quality control of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | Chemical Shift (δ, ppm) |
| -CH₂OH | ~4.5 |
| Pyridine-H (meta to N) | ~6.4-6.6 |
| Pyridine-H (para to N) | ~7.3-7.5 |
| Pyridine-H (meta to N) | ~6.3-6.5 |
| -NH₂ | ~4.5-5.5 (broad) |
| -OH | Variable (broad) |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| N-H (amine) | 3500-3300 (two bands for primary amine) |
| C-H (aromatic) | 3100-3000 |
| C=C, C=N (aromatic ring) | 1600-1450 |
| C-O (alcohol) | 1260-1000 |
| C-N (amine) | 1340-1250 |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z |
| Electrospray Ionization (ESI+) | 125.07 [M+H]⁺ |
Biological Significance and Signaling Pathways
While (6-Aminopyridin-2-yl)methanol itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, compounds incorporating the pyridin-2-yl-methanol moiety are being investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.
TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes, the primary cell type in the epidermis. It plays a crucial role in thermosensation, pain perception, hair growth, and skin barrier function. Dysregulation of TRPV3 activity has been implicated in various skin disorders.
The activation of TRPV3 initiates a complex signaling cascade. The influx of calcium ions (Ca²⁺) through the activated channel is a key initiating event.
TRPV3 Signaling Pathway
Caption: Simplified TRPV3 signaling cascade in keratinocytes.[3]
Activation of TRPV3 by stimuli such as heat or chemical agonists leads to an influx of Ca²⁺.[3] This increase in intracellular calcium can activate various downstream signaling molecules, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[3] This, in turn, can lead to the release of transforming growth factor-alpha (TGF-α), which then activates the epidermal growth factor receptor (EGFR) in an autocrine or paracrine manner.[3] The activation of EGFR triggers downstream pathways like the PI3K/AKT and ERK pathways, ultimately influencing cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[3] The development of (6-Aminopyridin-2-yl)methanol-based TRPV3 antagonists aims to modulate this pathway for therapeutic benefit in various skin conditions.
Conclusion
(6-Aminopyridin-2-yl)methanol is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile synthetic intermediate is well-established. The growing understanding of the biological roles of its derivatives, particularly in the context of TRPV3 modulation, highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and biological activities of novel derivatives of (6-Aminopyridin-2-yl)methanol is warranted to fully explore its therapeutic potential.
